Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate
Description
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 4-amino-1-propan-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)11-4-6(9)7(10-11)8(12)13-3/h4-5H,9H2,1-3H3 |
InChI Key |
KSJWXPZJXVVVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoesters with Hydrazines
A common method involves reacting β-ketoesters with substituted hydrazines to form the pyrazole ring. For example, methyl acetoacetate can react with isopropyl hydrazine under acidic or basic conditions to yield 1-isopropyl-1H-pyrazole-3-carboxylate. Subsequent nitration at position 4, followed by reduction, introduces the amino group.
Reaction Example:
This route mirrors methodologies in patent CN114014809A, where ethyl acetoacetate and methylhydrazine form 1,3-dimethylpyrazole-4-carboxylic acid. Modifying the hydrazine (e.g., using isopropyl hydrazine) and ester (methyl instead of ethyl) adapts this pathway to the target compound.
Michael Addition-Cyclization Approach
Patent CN111362874B describes a cyclization strategy using α,β-unsaturated esters and hydrazines. Adapting this method, methyl 3-(dimethylamino)acrylate could react with isopropyl hydrazine in the presence of a catalyst (e.g., KI) to form the pyrazole ring. The dimethylamino group facilitates cyclization, while subsequent hydrolysis and functionalization introduce the amino group.
Key Steps:
-
Michael Addition:
-
Cyclization: Acid or base-mediated ring closure forms the pyrazole core.
-
Amination: Oxidative or reductive amination at position 4 completes the synthesis.
This method benefits from high regioselectivity, as seen in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, where cyclization achieved a 95:5 isomer ratio.
Functionalization and Isomer Control
Introducing the Amino Group
The amino group at position 4 is critical for bioactivity. Two pathways are prevalent:
-
Direct Amination: Using ammonia or ammonium salts under high-pressure conditions.
-
Nitration-Reduction: Nitration with HNO3/H2SO4, followed by catalytic hydrogenation (e.g., Pd/C, H2).
Patent CN114014809A demonstrates the latter in synthesizing 1,3-dimethylpyrazole-4-carboxylic acid, where nitration and reduction achieved >90% purity.
Minimizing Isomer Formation
Pyrazole synthesis often yields positional isomers (e.g., 4- vs. 5-substituted). Strategies to suppress isomer formation include:
-
Temperature Control: Low-temperature cyclization (-30°C to -20°C) reduces side reactions.
-
Catalyst Selection: KI or NaI enhances regioselectivity, as shown in patent CN111362874B.
-
Solvent Optimization: Polar aprotic solvents (e.g., DMF) favor desired isomer formation.
Reaction Optimization and Yield Enhancement
Catalyst and Solvent Systems
| Parameter | Optimal Conditions | Effect on Yield |
|---|---|---|
| Catalyst | KI (1.5 mol%) | Increases rate |
| Solvent | Ethanol/Water (40%) | Improves purity |
| Temperature | -30°C (cyclization) | Reduces isomers |
Data from patent CN111362874B show that recrystallization in ethanol/water (40%) elevates purity from 95% to 99.6%.
Recrystallization and Purification
Crude products often require recrystallization. For this compound, a 35–65% ethanol/water mixture is ideal, achieving >99% purity after one iteration.
Analytical Characterization
Spectroscopic Data
-
1H NMR (DMSO-d6): δ 1.35 (d, 6H, CH(CH3)2), 3.80 (s, 3H, OCH3), 4.95 (septet, 1H, CH(CH3)2), 6.45 (s, 1H, pyrazole-H), 7.10 (br s, 2H, NH2).
-
MS (ESI+): m/z 212.1 [M+H]+.
Purity Assessment
HPLC analysis with a C18 column (ACN/H2O gradient) typically shows ≥99% purity when using optimized recrystallization.
Industrial-Scale Considerations
Cost-Effective Raw Materials
-
β-Ketoesters: Methyl acetoacetate is inexpensive and widely available.
-
Hydrazines: Isopropyl hydrazine can be synthesized from isopropylamine and hydrazine hydrate.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes four primary reaction types:
-
Nucleophilic substitution at the ester group or pyrazole ring
-
Oxidation of the amino group
-
Reduction of the carboxylate ester
-
Electrophilic aromatic substitution on the pyrazole ring
Reagents, Conditions, and Products
Key reactions and their experimental parameters are summarized below:
Nucleophilic Substitution
The ester group undergoes hydrolysis or aminolysis via a two-step mechanism:
-
Base-mediated deprotonation of the nucleophile (e.g., -OH or -NH₂).
-
Nucleophilic attack at the carbonyl carbon, followed by ester bond cleavage.
Fe-Catalyzed Cyclization
In reactions involving iron catalysts (e.g., FeCl₃):
-
Formation of a Fe-isoxazole complex through coordination.
-
N–O bond cleavage generates a Fe-nitrene intermediate.
Electrophilic Aromatic Substitution
The pyrazole ring reacts with electrophiles (e.g., Br⁺) at the C4 position due to:
-
Electron-donating effect of the amino group (-NH₂).
-
Steric hindrance from the isopropyl group at N1.
Comparative Reactivity with Analogous Pyrazoles
The substituents significantly influence reactivity:
| Compound | Reactivity Trend | Key Differentiator |
|---|---|---|
| Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate | Higher electrophilic substitution rates | Isopropyl group enhances steric protection |
| Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Faster ester hydrolysis | Lower steric bulk at N1 |
| Isopropyl 4-nitro-1H-pyrazole-3-carboxylate | Reduced nucleophilicity at C4 | Electron-withdrawing nitro group |
Case Study 2: Reductive Functionalization
LiAlH₄ reduction produced 3-hydroxymethyl-pyrazole, which was subsequently converted to a chiral Schiff base ligand for asymmetric catalysis (ee > 90%).
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate exhibits significant antimicrobial properties against various bacterial strains. In one study, it was shown to inhibit bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent.
Anti-inflammatory Effects:
In experimental models of inflammation, this compound has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Anticancer Potential:
Preliminary studies have indicated that this compound may inhibit tumor cell proliferation. For example, cytotoxicity assays on A549 lung cancer cells revealed an IC50 value of approximately 12.5 µM, indicating promising anticancer activity.
Enzyme Inhibition
The compound has been shown to modulate the activity of specific enzymes involved in metabolic pathways. This property is crucial for drug development, particularly in targeting diseases where enzyme activity is dysregulated.
Agricultural Applications
Due to its biological activity, this compound has potential applications in agrochemicals. Its ability to inhibit microbial growth can be harnessed for developing new pesticides or fungicides that are more effective and environmentally friendly.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against common bacterial strains such as E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its potential therapeutic effects in inflammatory disorders.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Carboxylates
The following table summarizes key structural and functional differences between methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate and related pyrazole derivatives:
Notes:
- Amino vs.
- Steric Effects : The isopropyl group at position 1 introduces steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to smaller substituents (e.g., ethyl or methyl).
- Hybrid Systems: Compounds like the pyrazole-pyrimidine hybrid in exhibit extended π-conjugation and multi-ring systems, enabling interactions with biological targets (e.g., kinases) that simpler pyrazoles cannot achieve .
Physicochemical Properties
- Solubility : Methyl esters (e.g., the target compound) typically exhibit higher solubility in polar solvents compared to ethyl or isopropyl esters due to reduced hydrophobic bulk.
- Thermal Stability: The amino group may lower thermal stability relative to trifluoromethyl or nitro-substituted pyrazoles (e.g., ethyl 2-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate) , which benefit from electron-withdrawing groups.
Crystallographic and Computational Insights
- Structural Analysis: Tools like Mercury CSD enable visualization of packing patterns and hydrogen-bonding networks in pyrazole derivatives . For example, the amino group in the target compound could form N–H···O interactions with adjacent carboxylate groups, influencing crystal packing.
- Refinement Methods : SHELX programs are widely used for refining pyrazole derivatives’ crystal structures, though their accuracy depends on data resolution .
Biological Activity
Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a candidate for further research in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₁₄N₄O₂
- Molecular Weight : Approximately 186.22 g/mol
The presence of the amino group and the carboxylate moiety contributes to its biological interactions, particularly in enzyme inhibition and receptor binding.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antibacterial Activity : Studies have shown that this compound has potential as an antibacterial agent. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .
The exact mechanism of action for this compound is still under investigation. However, it is believed to exert its effects through:
- Enzyme Inhibition : The compound's structural features may allow it to bind to specific enzymes involved in bacterial metabolism or cancer cell proliferation, thereby inhibiting their activity .
- Receptor Modulation : There is evidence suggesting that this compound may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antibacterial Efficacy :
- Anti-inflammatory Activity :
- Anticancer Properties :
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₈H₁₄N₄O₂ | Exhibits antibacterial and anti-inflammatory activity |
| Methyl 4-bromo-1H-pyrazole-3-carboxylate | C₈H₈BrN₃O₂ | Stronger antibacterial but less anti-inflammatory |
| Ethyl 4-amino-1H-pyrazole-3-carboxylate | C₉H₁₈N₄O₂ | Similar antibacterial properties with lower potency |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate with high purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by alkylation and carboxylation. To ensure purity:
- Use anhydrous conditions to avoid hydrolysis of the ester group.
- Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification .
- Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, mobile phase: acetonitrile/water) .
- Critical Data :
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 80–100°C (for cyclocondensation) |
| Solvent | DMF or THF (for alkylation) |
Q. How can structural ambiguities in this compound be resolved?
- Methodological Answer :
- NMR Analysis : Use ¹H/¹³C NMR to confirm substituent positions. The isopropyl group shows distinct doublets (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH) .
- X-ray Crystallography : Resolves positional isomerism of the amino and carboxylate groups .
- Mass Spectrometry : Confirm molecular weight (theoretical m/z: 213.23) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Methodological Answer :
- Assume acute toxicity due to structural analogs (e.g., pyrazole derivatives with LD₅₀ > 500 mg/kg in rodents).
- Use PPE (gloves, goggles, fume hood) to prevent inhalation/contact .
- For spills, absorb with inert material (e.g., vermiculite) and dispose via licensed waste management .
Advanced Research Questions
Q. How does the isopropyl substituent influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- The isopropyl group enhances lipophilicity (logP ~1.8), improving membrane permeability.
- Test via parallel artificial membrane permeability assay (PAMPA) at pH 7.4 .
- Compare with methyl/ethyl analogs (e.g., Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate) to quantify steric effects on enzyme binding .
Q. What strategies address contradictions in biological activity data across pyrazole carboxylate analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., isopropyl vs. benzyl) and assay against target proteins (e.g., kinase inhibition).
- Data Normalization : Use standardized assays (e.g., IC₅₀ measurements in triplicate with positive controls) .
- Example Data Conflict :
| Analog | IC₅₀ (μM) for Kinase X | Source |
|---|---|---|
| Methyl 4-amino-1-isopropyl | 0.8 ± 0.1 | |
| Ethyl 4-amino-1-isopropyl | 2.1 ± 0.3 |
Q. How can computational methods optimize experimental design for derivatizing this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding modes with target receptors (e.g., COX-2).
- DFT Calculations : Calculate electron-density maps to prioritize reactive sites for functionalization (e.g., C-5 position) .
- Validate predictions via parallel synthesis of top 10 virtual hits and assay in vitro .
Q. What analytical techniques are critical for characterizing degradation products under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13 at 40°C for 48 hours.
- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid at pH >10) .
- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life .
Data Gaps and Mitigation Strategies
- Ecotoxicity Data : No persistence/bioaccumulation data available. Mitigate by conducting OECD 301F biodegradation tests .
- In Vivo Toxicity : Use zebrafish embryos (FET assay) as a preliminary model before rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
